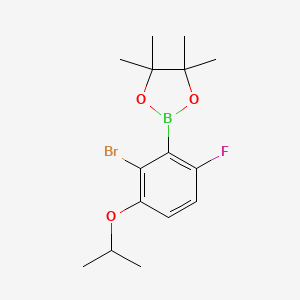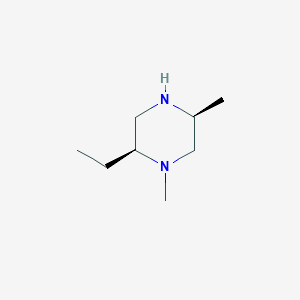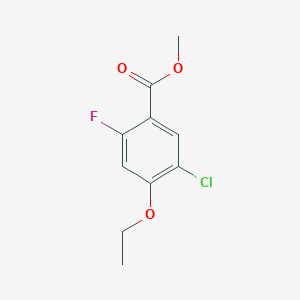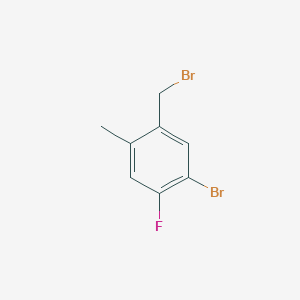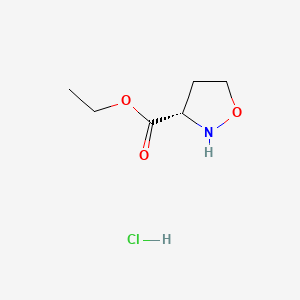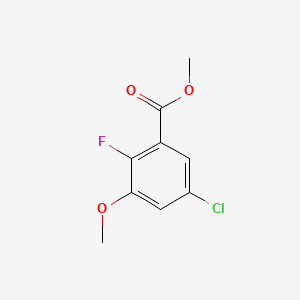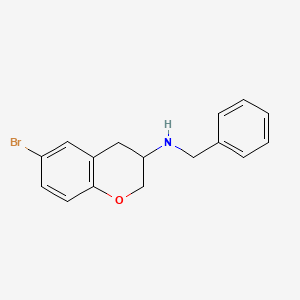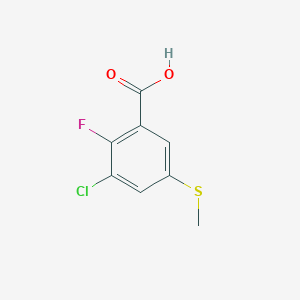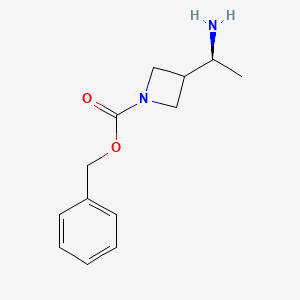
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing ring, and a benzyl group attached to the nitrogen atom. The presence of the (S)-configuration indicates that the compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of an amino alcohol with a suitable electrophile to form the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions. Benzyl halides or benzyl alcohols are commonly used as starting materials.
Chiral Resolution: The (S)-configuration can be achieved through chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, benzyl alcohols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential applications in drug discovery and development. Its chiral nature and unique structure make it a candidate for designing new pharmaceuticals with specific biological activities.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The azetidine ring and benzyl group play crucial roles in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate: The enantiomer of the compound with the ®-configuration.
Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate: A racemic mixture of both (S)- and ®-enantiomers.
Benzyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate: A similar compound with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
Uniqueness
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate is unique due to its chiral nature and the presence of the azetidine ring. The (S)-configuration imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. The azetidine ring provides a distinct structural motif that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10(14)12-7-15(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-/m0/s1 |
InChI Key |
SQJYHBQYBSQQCT-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1CN(C1)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


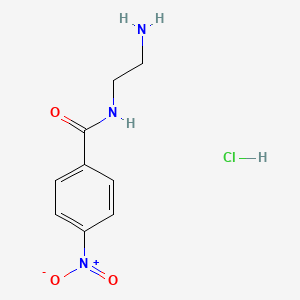
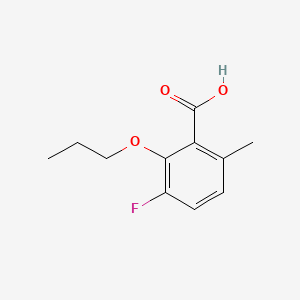
![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)
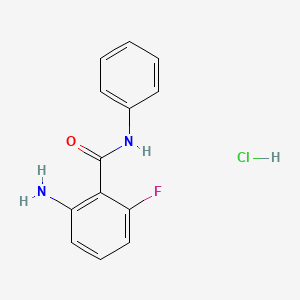

![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
